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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction
A6770, identified by the CAS number 133073-73-1, is a hydrated form of Methotrexate.[1][2]

Methotrexate is a potent antimetabolite and antifolate drug widely utilized in the treatment of

various cancers, autoimmune diseases, and inflammatory conditions such as rheumatoid

arthritis.[3][4][5] This technical guide provides a comprehensive overview of the chemical

properties, mechanism of action, and key experimental data related to A6770, tailored for

professionals in the field of biomedical research and drug development.

Chemical and Physical Properties
Methotrexate hydrate is a yellow to orange crystalline powder.[6][7] It is structurally similar to

folic acid, a crucial vitamin for DNA synthesis and cellular replication.[3][4] This structural

analogy is fundamental to its mechanism of action. Key chemical and physical properties are

summarized in the table below.
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Property Value Reference(s)

CAS Number 133073-73-1 [1]

Synonyms
Methotrexate hydrate,

Amethopterin, MTX, NSC 740
[1][8]

Molecular Formula C₂₀H₂₂N₈O₅ · xH₂O [9]

Molecular Weight
454.44 g/mol (anhydrous

basis)
[9]

IUPAC Name

(2S)-2-[[4-[(2,4-

diaminopteridin-6-yl)methyl-

methylamino]benzoyl]amino]pe

ntanedioic acid hydrate

[10][11]

Appearance
Yellow to orange crystalline

powder
[6][7]

Solubility

Insoluble in water, ethanol,

chloroform, and ether. Soluble

in dilute solutions of mineral

acids, alkali hydroxides, and

carbonates.

[2]

Storage
Store at -20°C, protected from

light.
[2]

Mechanism of Action
The primary mechanism of action of Methotrexate is the competitive inhibition of dihydrofolate

reductase (DHFR), an essential enzyme in the folate metabolic pathway.[3][12] This inhibition

disrupts the synthesis of purines and pyrimidines, which are vital precursors for DNA and RNA

synthesis, thereby leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating

cells like cancer cells.[3][4]

A secondary, but significant, anti-inflammatory mechanism involves the induction of adenosine

release.[1][4][5] Methotrexate polyglutamates, the intracellular active form of the drug, inhibit 5-

aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[13] This leads to an
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intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in

increased extracellular adenosine levels.[13] Adenosine, acting through its receptors, exerts

potent anti-inflammatory effects.[13]
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Figure 1: Methotrexate's inhibition of the DHFR pathway.
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Figure 2: Methotrexate-induced adenosine release pathway.

Quantitative Data
The following tables summarize key quantitative data for A6770, providing insights into its

potency and efficacy across various experimental models.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
Cell Line Cancer Type IC₅₀ (µM)

Exposure Time
(h)

Reference(s)

HTC-116
Colorectal

Cancer
2.3, 0.37, 0.15 12, 24, 48 [10]

A-549 Lung Carcinoma 0.10 48 [10]

Daoy Medulloblastoma 0.095 144 (6 days) [14][15]

Saos-2 Osteosarcoma 0.035 144 (6 days) [14][15]

Table 2: Enzyme Inhibition and Binding Affinity
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Target Parameter Value Method Reference(s)

Dihydrofolate

Reductase

(DHFR)

Kᵢ (overall

inhibition

constant)

58 pM Kinetic analysis [16]

Dihydrofolate

Reductase

(DHFR)

Kᴅ (dissociation

constant)
9.5 nM

Fluorescence

quenching
[3]

Table 3: Effects on Cytokine Production

Cytokine
Cell
Type/Model

Effect
Methotrexate
Concentration/
Dose

Reference(s)

TNF-α
Murine Spleen

Cells
Inhibition

10-100 mg/kg (in

vivo)
[11]

IL-1β RA Patients
Decrease from

baseline

7.5 mg/week

(oral)
[17]

IL-6 RA Patients

Significant

decrease from

baseline

7.5 mg/week

(oral)
[17]

IL-8 RA Patients
Decrease from

baseline

7.5 mg/week

(oral)
[17]

IL-4, IL-13, IFN-

γ, GM-CSF
Human T-cells Inhibition

Clinically

relevant

concentrations

[2][12]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of A6770.

DHFR Inhibition Assay (Spectrophotometric)
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This protocol is adapted from commercially available kits and published methods.[18][19]

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340

nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of

dihydrofolate (DHF) to tetrahydrofolate (THF). The inhibitory effect of Methotrexate is quantified

by measuring the reduction in the rate of this reaction.

Materials:

Dihydrofolate Reductase (DHFR) enzyme

NADPH

Dihydrofolic acid (DHF)

Methotrexate (A6770)

Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

96-well UV-transparent microplate

Microplate reader capable of reading absorbance at 340 nm

Procedure:

Reagent Preparation:

Prepare a stock solution of Methotrexate (e.g., 10 mM in DMSO).

Prepare working solutions of DHFR, NADPH, and DHF in assay buffer at desired

concentrations.

Assay Setup:

In a 96-well plate, add 2 µL of various concentrations of Methotrexate or vehicle control

(DMSO).
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Add 188 µL of a master mix containing assay buffer, DHFR enzyme, and NADPH to each

well.

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to

the enzyme.

Reaction Initiation and Measurement:

Initiate the reaction by adding 10 µL of the DHF substrate to each well.

Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30

seconds for 10-20 minutes.

Data Analysis:

Calculate the rate of reaction (V) for each concentration of Methotrexate by determining

the slope of the linear portion of the absorbance vs. time curve.

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the

logarithm of the Methotrexate concentration to determine the IC₅₀ value.
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Figure 3: Experimental workflow for the DHFR inhibition assay.
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Cell Viability Assay (MTT)
This protocol is a standard method for assessing cell viability and cytotoxicity.[20][21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the metabolic activity of cells. Viable cells with active

mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan

produced is proportional to the number of viable cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

Methotrexate (A6770)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well cell culture plate

Microplate reader capable of reading absorbance at 570 nm

Procedure:

Cell Seeding:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete medium.

Incubate overnight to allow cells to attach.

Drug Treatment:

Prepare serial dilutions of Methotrexate in complete medium.
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Remove the old medium from the wells and add 100 µL of the Methotrexate dilutions or

vehicle control.

Incubate for the desired period (e.g., 24, 48, or 72 hours).

MTT Incubation:

Add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

Formazan Solubilization and Measurement:

Add 100 µL of solubilization solution to each well.

Mix thoroughly to dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Plot the percentage of viability against the logarithm of the Methotrexate concentration to

determine the IC₅₀ value.
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Figure 4: Experimental workflow for the MTT cell viability assay.
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T-Cell Apoptosis Assay (Flow Cytometry)
This protocol outlines a common method for quantifying apoptosis in T-cells.[23][24][25][26]

Principle: Apoptosis is a form of programmed cell death characterized by specific morphological

and biochemical changes. Flow cytometry using Annexin V and a viability dye (e.g., Propidium

Iodide or 7-AAD) can distinguish between viable, early apoptotic, late apoptotic, and necrotic

cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the

plasma membrane in early apoptotic cells.

Materials:

T-cell line (e.g., Jurkat) or primary T-cells

Complete culture medium

Methotrexate (A6770)

Annexin V-FITC (or other fluorochrome)

Propidium Iodide (PI) or 7-AAD

Annexin V Binding Buffer

Flow cytometer

Procedure:

Cell Treatment:

Culture T-cells in the presence of various concentrations of Methotrexate or vehicle control

for the desired time period.

Cell Staining:

Harvest the cells and wash them with cold PBS.

Resuspend the cells in 100 µL of Annexin V Binding Buffer.
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Add 5 µL of Annexin V-FITC and 5 µL of PI.

Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of Annexin V Binding Buffer to each sample.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer within one hour of staining.

Excite FITC with a 488 nm laser and detect emission at ~530 nm.

Excite PI with a 488 nm laser and detect emission at >670 nm.

Data Analysis:

Gate the cell population based on forward and side scatter to exclude debris.

Create a quadrant plot of FITC vs. PI fluorescence.

Quantify the percentage of cells in each quadrant:

Viable cells: Annexin V-negative, PI-negative

Early apoptotic cells: Annexin V-positive, PI-negative

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
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Figure 5: Experimental workflow for T-cell apoptosis assay.

Conclusion
A6770 (Methotrexate hydrate) is a well-characterized and clinically significant compound with

potent anti-proliferative and anti-inflammatory properties. Its dual mechanism of action,

involving both the inhibition of dihydrofolate reductase and the induction of adenosine release,

makes it a versatile therapeutic agent. The quantitative data and experimental protocols
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provided in this guide offer a solid foundation for researchers and drug development

professionals working with this compound. Further investigation into its complex interactions

with various cellular pathways will continue to unveil new therapeutic opportunities and refine

its clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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